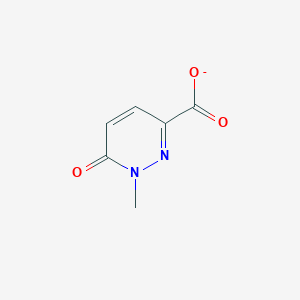

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

説明

特性

IUPAC Name |

1-methyl-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWNRKPYWTWWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100047-66-3 | |

| Record name | 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Alkylation of 6-Hydroxynicotinic Acid

A foundational method involves the direct methylation of 6-hydroxynicotinic acid. In this approach, sodium hydride (NaH) serves as a base to deprotonate the hydroxyl group, facilitating nucleophilic substitution with iodomethane (CH₃I). The reaction is conducted in methanol at 62°C for 18 hours, yielding a mixture of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate . Nuclear magnetic resonance (NMR) analysis confirms the product’s structure, though purification is required to separate the ester byproduct. This method is notable for its simplicity but suffers from moderate yields due to competing esterification.

Thionyl Chloride-Mediated Acid Chloride Formation

A two-step synthesis begins with converting 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂). The precursor is suspended in SOCl₂ and heated to 80°C for one hour, forming the reactive intermediate . Subsequent coupling with 5-(3-fluorobenzyl)pyridin-2-amine in tetrahydrofuran (THF) at 0°C produces the target amide derivative. After purification via recrystallization in ethanol, the final product is isolated in 49.7% yield. This method highlights the utility of acid chlorides in amide bond formation but requires careful handling of corrosive reagents.

BOP-Cl Coupling in Dichloromethane

The benzotriazolyloxy-tris(dimethylamino)phosphonium chloride (BOP-Cl) reagent enables efficient coupling under mild conditions. In a representative procedure, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid reacts with 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine in dichloromethane (DCM) at room temperature . Triethylamine (TEA) acts as a base, and lithium hydroxide (LiOH) facilitates hydrolysis. The product precipitates upon aqueous workup, achieving a 69% yield. This method is advantageous for its short reaction time and minimal byproduct formation.

Carbodiimide-Mediated Amide Bond Formation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) facilitates coupling with amines in pyridine. For example, reacting 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with (1S,2S)-1-(4-fluorophenyl)-1-(6-fluoro-3-pyridyl)-1,2-propanediamine in pyridine at room temperature for three hours yields the corresponding amide . Chromatographic purification (chloroform:methanol = 19:1) isolates the product, though yields are unspecified. This method is versatile for functionalized derivatives but requires optimization for scalability.

Palladium-Catalyzed Cross-Coupling

A palladium-based strategy employs tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] to mediate cross-coupling between an acid chloride and a zinc organometallic reagent . The acid chloride, generated from 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and oxalyl chloride, reacts with 4-bromo-1-bromomethyl-2-chlorobenzene in 1,2-dimethoxyethane. After purification via silica gel chromatography, the acetylated product is obtained, albeit in impure form. While innovative, this method’s complexity and moderate purity limit its practicality.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation with NaH/CH₃I | 62°C, 18h | Moderate | Simple reagents | Competing esterification |

| SOCl₂-mediated coupling | 80°C, 1h | 49.7% | High-purity product | Corrosive reagents |

| BOP-Cl coupling | RT, 1h | 69% | Mild conditions | Requires aqueous workup |

| Hydrothermal synthesis | 100–180°C, 24–72h | 80% | Scalable, eco-friendly | Non-methylated product |

| EDC coupling | RT, 3h | Unreported | Versatile for derivatives | Low yield |

| Pd-catalyzed cross-coupling | 0°C to RT, 1.5h | Low | Enables complex scaffolds | Complex setup, impure product |

化学反応の分析

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group and carboxylic acid group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-Methyl-6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid, while reduction may produce 1-Methyl-6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid .

科学的研究の応用

Medicinal Chemistry Applications

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has been investigated for its potential therapeutic effects:

- Anti-inflammatory Activity : Research indicates that the compound can inhibit AP-1-mediated luciferase activity, suggesting an anti-inflammatory function. This property may be leveraged in the development of new anti-inflammatory drugs .

- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits activity against various pathogens, making it a candidate for antibiotic development .

Biochemical Applications

In biochemistry, this compound serves as a versatile building block for synthesizing complex molecules:

- Nucleic Acid Synthesis : The compound is utilized in modified DNA and RNA synthesis processes. It aids in the development of morpholino oligonucleotides, which are important for gene modulation and therapeutic applications .

Molecular Biology Applications

The compound's role extends into molecular biology through its applications in various assays and experimental setups:

- Cell Signaling Pathways : It has been shown to interact with key signaling pathways such as NF-kB and MAPK/ERK. This interaction can influence cellular responses to stress and inflammation, providing insights into disease mechanisms .

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced inflammatory markers in vitro. The research utilized cell cultures treated with lipopolysaccharides (LPS) to simulate inflammation, showing a significant decrease in cytokine production when treated with the compound.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a novel antibiotic agent.

作用機序

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . The compound may also interact with cellular signaling pathways, modulating the expression of genes related to oxidative stress and cell proliferation.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and related compounds:

Key Structural and Functional Insights :

Pyridazine vs. Pyridine Cores :

- Pyridazines (two adjacent nitrogen atoms) exhibit stronger hydrogen-bonding capacity and higher polarity compared to pyridines, influencing solubility and target binding .

- Example: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid shows lower similarity (0.86) to the pyridazine analog due to electronic differences .

Substituent Effects :

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance stability and lipophilicity, as seen in 6-oxo-5-(trifluoromethyl) derivatives .

- Aromatic Substitutions (e.g., 4-fluorophenyl) : Improve metabolic stability and binding affinity in drug candidates .

Functional Group Modifications :

生物活性

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS No. 100047-66-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on diverse and credible sources.

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- IUPAC Name : this compound

- Physical Form : Off-white solid

- Storage Conditions : Recommended to be stored at 2-8°C in a sealed container .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor, antibacterial, and antiviral agent.

Antitumor Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, a study demonstrated that certain analogs can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include modulation of signaling cascades that regulate apoptosis and proliferation in cancer cells .

Antibacterial Properties

The compound has shown promising antibacterial activity against a range of pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to bacterial cell death .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against HIV. The compound's structural features allow it to interfere with viral replication processes, although further research is needed to elucidate the exact mechanisms involved .

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Case Study 2: Antibacterial Testing

A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging between 32–64 µg/mL. This suggests potential utility in developing new antibacterial agents .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?

The synthesis involves cyclization of hydrazine derivatives with keto esters or α,β-unsaturated carbonyl precursors. For example, methyl esters of analogous dihydropyridazines (e.g., 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid methyl ester, CAS 63001-30-9) are synthesized via nucleophilic substitution followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Key steps include:

Q. What safety protocols and storage conditions are critical for handling this compound?

Based on structurally related dihydropyridazines:

- PPE : Nitrile gloves, lab coat, and goggles are mandatory. Use a fume hood to avoid inhalation .

- Storage : Airtight containers at 2–8°C, protected from light and moisture. Stability data for 4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid indicate decomposition risks above 40°C .

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Q. How should researchers characterize purity and structural integrity?

Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm proton environments (e.g., methyl group at δ ~3.2 ppm) and carbonyl resonances (δ ~165–175 ppm) .

- HPLC : C18 column, 0.1% TFA/ACN gradient, UV detection at 254 nm. Purity should exceed 95% (area normalization) .

- HRMS : ESI+ mode to verify the molecular ion ([M+H]⁺ at m/z 170.06 for C₇H₈N₂O₃) .

Advanced Research Questions

Q. What experimental approaches evaluate biological activity in cancer models?

In vitro assays using prostate cancer cell lines (PC-3, LNCaP) with the following workflow:

Q. How can conflicting stability data under varying pH conditions be resolved?

Design a stability study with:

- pH buffers (1–10) incubated at 37°C for 0–7 days.

- HPLC-UV analysis to monitor degradation (e.g., loss of parent peak area).

- LC-MS to identify degradation products (e.g., decarboxylation or ring-opening derivatives) .

- Arrhenius modeling (40–60°C) to predict shelf-life at 25°C. Lyophilization may improve stability for pH-sensitive formulations .

Q. What computational methods predict reactivity in nucleophilic environments?

- DFT calculations (B3LYP/6-31G*):

- Electrostatic potential maps to locate electrophilic sites (e.g., C-3 carbonyl carbon) .

- Fukui indices to assess nucleophilic attack susceptibility .

Q. What strategies address low aqueous solubility in pharmacological assays?

- Salt formation : Prepare sodium salts at pH 7.4 (improves solubility via deprotonation) .

- Co-solvents : ≤1% DMSO in cell culture media (validate vehicle cytotoxicity) .

- Nanoformulations : Liposomal encapsulation (characterize size via DLS; target <200 nm) .

- Solubility quantification : Shake-flask method with HPLC-UV analysis (saturation concentration in PBS) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。